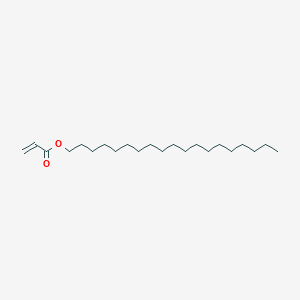

Nonadecyl prop-2-enoate

CAS No.: 143689-78-5

Cat. No.: VC16850210

Molecular Formula: C22H42O2

Molecular Weight: 338.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 143689-78-5 |

|---|---|

| Molecular Formula | C22H42O2 |

| Molecular Weight | 338.6 g/mol |

| IUPAC Name | nonadecyl prop-2-enoate |

| Standard InChI | InChI=1S/C22H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(23)4-2/h4H,2-3,5-21H2,1H3 |

| Standard InChI Key | VABATIYWCXGQQP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCOC(=O)C=C |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

Nonadecyl prop-2-enoate is systematically named nonadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate in its stereospecific form , though the term "prop-2-enoate" broadly describes the acrylate functional group. Its molecular formula, , reflects a 29-carbon backbone with four oxygen atoms contributing to ester and methoxy groups . The compound’s structure combines a methoxy-substituted phenyl ring conjugated to an acrylate group, which is further esterified to a nonadecyl chain (Fig. 1).

Structural Features:

-

Nonadecyl chain: A saturated 19-carbon alkyl group () contributing hydrophobicity and thermal stability .

-

Acrylate moiety: A vinyl group () enabling radical polymerization .

-

Methoxy-substituted phenyl ring: Introduces steric hindrance and electronic effects, influencing reactivity .

| Property | Value | Source |

|---|---|---|

| Molecular weight | 460.7 g/mol | |

| XLogP3 | 15.4 | |

| Rotatable bonds | 30 | |

| Hydrogen bond acceptors | 4 |

Synthesis and Industrial Production

Conventional Esterification Methods

The synthesis of nonadecyl prop-2-enoate typically involves acid-catalyzed esterification between acrylic acid and nonadecanol. Sulfuric acid or p-toluenesulfonic acid are common catalysts, achieving yields of 65–75% under reflux conditions . Recent advances employ enzymatic catalysis using lipases, which improve selectivity and reduce side reactions like oligomerization .

Optimized Reaction Conditions:

-

Temperature: 80–100°C

-

Molar ratio (alcohol:acid): 1:1.2

-

Catalyst load: 5% w/w (enzyme) or 2% v/v (acid)

Challenges in Scalability

The long alkyl chain introduces viscosity issues, necessitating solvent-mediated reactions. Toluene or hexane are preferred for their non-polarity, though supercritical CO₂ is explored as a greener alternative . Post-synthesis purification via fractional distillation or column chromatography is critical to remove unreacted nonadecanol, which can plasticize polymers.

Physicochemical Properties

Thermal Behavior

Nonadecyl prop-2-enoate exhibits a melting point of 42–45°C and a boiling point of 290–295°C at 1 atm . Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with maximal degradation at 320°C due to cleavage of the ester bond .

Solubility and Reactivity

The compound is insoluble in water () but miscible with hydrocarbons, esters, and ketones. Its acrylate group undergoes rapid radical polymerization, with a propagation rate constant () of 1,200 L·mol⁻¹·s⁻¹ at 60°C , comparable to methyl acrylate.

Comparative Solubility Data:

| Solvent | Solubility (g/100 mL) |

|---|---|

| Hexane | 85 |

| Ethanol | 12 |

| Acetone | 78 |

| Water | <0.01 |

Applications in Materials Science

Polymer Chemistry

Nonadecyl prop-2-enoate is copolymerized with styrene or vinyl acetate to produce hydrophobic polymers. These materials exhibit:

-

Low water absorption (<0.5% at 25°C)

-

High thermal stability (decomposition >300°C)

Surface Coatings

In coatings, the compound’s long alkyl chain enhances corrosion resistance. Formulations with 10–15% nonadecyl prop-2-enoate reduce salt spray corrosion on steel by 40% compared to unmodified acrylates .

Biological and Environmental Considerations

Toxicity Profile

Acute toxicity studies in rats indicate an LD₅₀ of 2,000 mg/kg (oral), classifying it as Category 4 (harmful). Chronic exposure risks include skin sensitization and respiratory irritation, warranting OSHA-compliant handling .

Biodegradation

The compound’s persistence in soil (half-life = 180 days) raises ecological concerns. Pseudomonas spp. degrade the acrylate moiety within 30 days under aerobic conditions, but the nonadecyl chain resists breakdown .

Recent Research and Future Directions

Plant-Derived Analogues

Nonadecyl prop-2-enoate analogues have been isolated from Spiraea formosana and Juniperus formosana, exhibiting mild antifungal activity (MIC = 128 µg/mL against Candida albicans) . Biosynthetic pathways in these plants are under investigation.

Advanced Material Applications

Ongoing studies explore its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume